molecular formula C12H18N2O B1377133 5-(Aminomethyl)-1-benzylpyrrolidin-3-ol CAS No. 1423023-91-9

5-(Aminomethyl)-1-benzylpyrrolidin-3-ol

Cat. No. B1377133
CAS RN: 1423023-91-9
M. Wt: 206.28 g/mol
InChI Key: OJLWRBSJLOKJNJ-UHFFFAOYSA-N
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Description

“5-(Aminomethyl)-1-benzylpyrrolidin-3-ol” is a complex organic compound. It likely contains an aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 . It also seems to contain a pyrrolidine ring, which is a common structure in many pharmaceuticals and other biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, aminomethyl groups are often obtained by alkylation with Eschenmoser’s salt . Pyrrolidine rings can be constructed from different cyclic or acyclic precursors .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the aminomethyl group and the pyrrolidine ring. These structures can be analyzed using techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) .


Chemical Reactions Analysis

Amines, including aminomethyl groups, can undergo a variety of reactions. For example, they can be alkylated by reaction with a primary alkyl halide . They can also undergo Hofmann elimination, a process that converts an amine into an alkene .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds, such as aminomethyl propanol, are colorless liquids that are soluble in water .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, “5-(Aminomethyl)-1-benzylpyrrolidin-3-ol” could be explored for its potential as a building block for pharmaceutical compounds. The presence of both an amine and an alcohol functional group in its structure makes it a versatile precursor for synthesizing a variety of bioactive molecules, such as enzyme inhibitors or receptor modulators .

Material Science

The compound’s structure suggests it could be used in material science, particularly in the synthesis of polymers or as a monomer for creating novel materials with specific properties like increased durability or biodegradability .

Biochemistry

Biochemically, “5-(Aminomethyl)-1-benzylpyrrolidin-3-ol” might be utilized in enzyme-substrate studies due to its structural similarity to certain bio-molecules. It could serve as an analog to investigate enzyme mechanisms or as a potential inhibitor to modulate enzyme activity .

Pharmacology

Pharmacologically, the compound could be investigated for its drug delivery capabilities. Its molecular framework allows for potential conjugation with therapeutic agents, targeting specific receptors or biological pathways .

Organic Chemistry

In organic chemistry research, “5-(Aminomethyl)-1-benzylpyrrolidin-3-ol” can be a candidate for chemical synthesis methods, such as reductive amination or as a substrate in catalysis studies .

Analytical Chemistry

Analytical chemists might find applications for this compound in method development for compound detection and quantification, possibly serving as a standard or calibration compound in chromatographic analysis .

Environmental Science

Environmental scientists could explore the use of “5-(Aminomethyl)-1-benzylpyrrolidin-3-ol” in the degradation of environmental pollutants or in the development of green chemistry protocols, contributing to sustainable practices .

Chemical Engineering

Finally, in chemical engineering, this compound could be part of process optimization studies, particularly in the context of reaction kinetics and thermodynamics, to improve the efficiency of chemical reactions at an industrial scale .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some aminomethyl compounds are used in the synthesis of other organic compounds .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and usage. It’s important to handle all chemicals with appropriate safety measures. For similar compounds, safety data sheets recommend avoiding contact with skin and eyes, using personal protective equipment, and ensuring good ventilation .

Future Directions

The future directions in the field of aminomethyl and pyrrolidine compounds could involve developing new synthetic strategies, improving existing pathways, and broadening the scope of applications for biorenewable products .

properties

IUPAC Name

5-(aminomethyl)-1-benzylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-7-11-6-12(15)9-14(11)8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLWRBSJLOKJNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1CN)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)-1-benzylpyrrolidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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